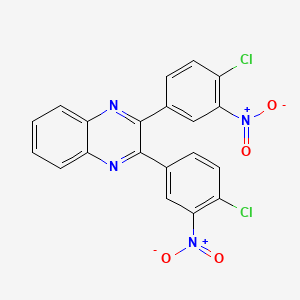![molecular formula C14H11Cl2NO2 B11552791 2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol](/img/structure/B11552791.png)
2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol is an organic compound with the molecular formula C13H9Cl2NO2 It is a derivative of phenol, characterized by the presence of two chlorine atoms and an imino group attached to the phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol typically involves the condensation reaction between 2,4-dichlorophenol and 2-hydroxy-6-methylbenzaldehyde. The reaction is catalyzed by an acid or base, and the imine formation is facilitated by the removal of water. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenols.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imino group can interact with nucleophilic sites. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-[(E)-[(2-hydroxyphenyl)imino]methyl]phenol
- 2,4-Dichloro-6-[(E)-[(3-hydroxyphenyl)imino]methyl]phenol
- 2,4-Dichloro-6-[(E)-[(2-hydroxy-4-nitrophenyl)imino]methyl]phenol
Uniqueness
2,4-Dichloro-6-[(E)-[(2-hydroxy-6-methylphenyl)imino]methyl]phenol is unique due to the presence of the methyl group on the phenolic ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Eigenschaften
Molekularformel |
C14H11Cl2NO2 |
|---|---|
Molekulargewicht |
296.1 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(2-hydroxy-6-methylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H11Cl2NO2/c1-8-3-2-4-12(18)13(8)17-7-9-5-10(15)6-11(16)14(9)19/h2-7,18-19H,1H3 |
InChI-Schlüssel |
FAXAYJQFTLYFJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)N=CC2=C(C(=CC(=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-oxybis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}](/img/structure/B11552708.png)

![2-(4-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]acetohydrazide](/img/structure/B11552721.png)
![N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11552722.png)
![N'-[(E)-(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11552748.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11552751.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11552764.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(naphthalen-1-yl)butanamide](/img/structure/B11552771.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11552778.png)
![5,5-Dimethyl-2-({[3-(morpholin-4-yl)propyl]amino}methylidene)cyclohexane-1,3-dione](/img/structure/B11552783.png)
![N-(3-chloro-2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide](/img/structure/B11552795.png)
![4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B11552798.png)
![Benzyl [(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11552803.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide](/img/structure/B11552804.png)
